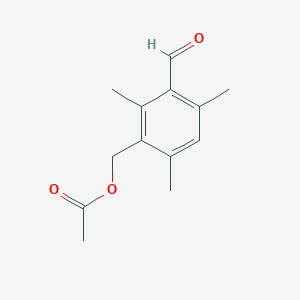

3-Formyl-2,4,6-trimethylbenzyl acetate

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-Formyl-2,4,6-trimethylbenzyl acetate involves several steps. One common method includes the formylation of 2,4,6-trimethylbenzyl acetate using appropriate reagents and conditions. The reaction typically requires a formylating agent such as formic acid or formic anhydride, and a catalyst to facilitate the reaction . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

3-Formyl-2,4,6-trimethylbenzyl acetate undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

3-Formyl-2,4,6-trimethylbenzyl acetate can be synthesized through the formylation of 2,4,6-trimethylbenzyl acetate using reagents like formic acid or formic anhydride. The reaction typically requires a catalyst to facilitate the formation of the aldehyde group. The compound features a reactive aldehyde functional group that can engage in various chemical reactions, making it valuable for synthesizing other organic compounds.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is employed to create various derivatives and complex molecules due to its electrophilic nature. The compound's structure allows for nucleophilic attacks at the aldehyde group, leading to diverse synthetic pathways.

Biological Studies

The compound has potential applications in biological research. Its aldehyde functionality can interact with biological macromolecules such as proteins and enzymes. This interaction may alter enzyme activity or influence biochemical pathways involving aldehydes and esters.

Pharmaceutical Applications

Research indicates that derivatives of compounds similar to this compound exhibit significant biological activities. For instance, studies on related chromone derivatives have shown promising results as anti-diabetic agents and inhibitors of certain enzymes like aldehyde oxidase and histidine kinase . These findings suggest that this compound could be explored for similar therapeutic potentials.

Case Study 1: Antidiabetic Activity

A study investigated the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using computational methods. The results highlighted that these derivatives could inhibit key enzymes involved in glucose metabolism and show promise for developing new diabetes treatments .

Case Study 2: Synthesis of Novel Compounds

In a practical application, researchers synthesized various indole derivatives using 3-formyl compounds as intermediates. The study demonstrated the effectiveness of this compound in forming complex heterocycles through tandem reactions, showcasing its utility in drug discovery .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules |

| Biological Studies | Interaction with proteins/enzyme pathways |

| Pharmaceutical Research | Potential anti-diabetic and enzyme inhibitory activities |

Table 2: Case Study Highlights

| Case Study | Findings |

|---|---|

| Antidiabetic Activity | Derivatives inhibit glucose metabolism enzymes |

| Synthesis of Compounds | Effective in forming novel indole derivatives through tandem reactions |

Wirkmechanismus

The mechanism of action of 3-Formyl-2,4,6-trimethylbenzyl acetate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The acetate group can undergo hydrolysis to release acetic acid, which may further participate in biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

3-Formyl-2,4,6-trimethylbenzyl acetate can be compared with similar compounds such as:

2,4,6-Trimethylbenzyl acetate: Lacks the formyl group, which makes it less reactive in certain chemical reactions.

3-Formyl-2,4,6-trimethylphenyl acetate: Similar structure but different positioning of functional groups, leading to variations in reactivity and applications.

Biologische Aktivität

3-Formyl-2,4,6-trimethylbenzyl acetate (CAS No. 137380-48-4) is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a formyl group and a trimethylbenzyl moiety, making it a candidate for various biochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is classified under the category of aromatic aldehydes and esters. Its chemical structure can be represented as follows:

This compound undergoes several chemical reactions, including oxidation to form carboxylic acids and reduction to produce alcohols. It is also involved in nucleophilic substitution reactions due to its reactive acetate group.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially altering their function. For instance, it has been noted to inhibit tyrosinase activity, which is crucial in melanin biosynthesis.

- Cellular Effects : The compound influences cell signaling pathways and gene expression. Studies indicate that it can modulate cellular metabolism and reduce melanin synthesis in melanoma cells by inhibiting tyrosinase.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Anti-inflammatory Effects : It has been shown to reduce inflammation markers in various in vitro models.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial and fungal strains .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution properties within biological systems. Its metabolic pathways include oxidation and conjugation reactions that lead to the formation of metabolites with potentially altered biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research has shown that derivatives of this compound exhibit significant anti-proliferative activity against cancer cell lines such as HCT-116 (colon cancer) and MCF7 (breast cancer) when tested in vitro. These findings highlight its potential as an anti-cancer agent.

- Antioxidant Studies : A study investigated the antioxidant capacity of this compound using various assays (DPPH radical scavenging assay). The results indicated a strong capacity to neutralize free radicals compared to standard antioxidants.

- Microbial Susceptibility Testing : Another study assessed the antimicrobial efficacy of this compound against different strains of bacteria and fungi. Results showed varying degrees of susceptibility among the tested microorganisms, suggesting potential applications in antimicrobial therapies .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(3-formyl-2,4,6-trimethylphenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-8-5-9(2)13(7-16-11(4)15)10(3)12(8)6-14/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAXHSXXDPQPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1COC(=O)C)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352496 | |

| Record name | 3-FORMYL-2,4,6-TRIMETHYLBENZYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137380-48-4 | |

| Record name | 3-FORMYL-2,4,6-TRIMETHYLBENZYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.